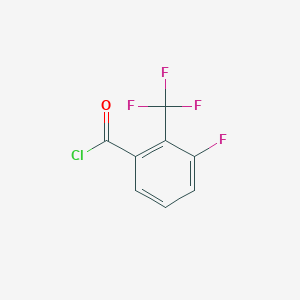

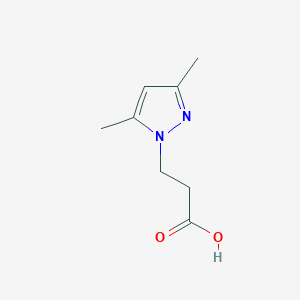

3-Fluoro-2-(trifluoromethyl)benzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Fluoro-2-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic compound that is significant in the field of organic chemistry due to its potential applications in pharmaceuticals, agrochemicals, and as a building block for organic materials. The presence of the trifluoromethyl group (–CF3) is particularly noteworthy as it can dramatically influence the properties of organic molecules, such as increasing their electron-withdrawing capacity and hydrophobic character .

Synthesis Analysis

The synthesis of related trifluoromethyl compounds has been explored in various studies. For instance, trifluoroacetohydrazonoyl chlorides have been used in base-promoted (3 + 2) cycloaddition reactions with imidates to construct 3-trifluoromethyl-1,2,4-triazoles, showcasing the versatility of trifluoromethyl-containing reagents in synthesizing heterocyclic compounds . Additionally, the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride from 1,3-bis(trifluoromethyl)benzene through bromination, carboxylation, and chlorination has been reported, indicating a multi-step approach to incorporating trifluoromethyl groups into aromatic rings .

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds has been studied, revealing the impact of the trifluoromethyl group on molecular conformation and crystal packing. In trifluoromethylated benzanilides, the presence of the trifluoromethyl group at different positions on the phenyl ring leads to variations in crystal packing due to different supramolecular interactions, such as hydrogen bonding and the "fluorous effect" .

Chemical Reactions Analysis

Trifluoromethyl groups can be introduced into aromatic compounds using palladium-catalyzed trifluoromethylation, which tolerates a wide range of functional groups and can be applied to late-stage modifications of advanced intermediates . Furthermore, fluorinated benzoyl chlorides have been used in cyclocondensation reactions to form quinazolinones, demonstrating the reactivity of such compounds in forming fused heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For example, soluble fluoro-polyimides derived from trifluoromethyl-containing diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, highlighting the beneficial properties imparted by fluorine atoms . The trifluoromethyl group's electron-withdrawing nature and the ability to engage in unique intermolecular interactions also play a significant role in the properties of these compounds .

Safety and Hazards

3-Fluoro-2-(trifluoromethyl)benzoyl chloride is considered hazardous. It is combustible and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of more complex pharmaceutical and biologically active compounds .

Mode of Action

The specific interactions between 3-Fluoro-2-(trifluoromethyl)benzoyl chloride and its targets are not well-documented. It’s known that benzoyl chloride compounds can act as acylating agents, introducing an acyl group into a substance. This could potentially alter the function or activity of the target molecule .

Biochemical Pathways

It has been used in the synthesis of c-2 and c-3 substituted pyrazolo[1,5-a]pyrimidines , which suggests it may play a role in modifying pyrimidine metabolism or signaling.

Result of Action

Given its use in the synthesis of biologically active compounds , it may have a variety of potential effects depending on the specific context and targets.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Fluoro-2-(trifluoromethyl)benzoyl chloride. For instance, benzoyl chlorides are typically stable under normal conditions but can react vigorously with water, producing hydrochloric acid . Therefore, careful handling and storage are required to maintain its stability .

properties

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)4-2-1-3-5(10)6(4)8(11,12)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWMGBNKQOJFOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379218 |

Source

|

| Record name | 3-fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-(trifluoromethyl)benzoyl chloride | |

CAS RN |

261951-82-0 |

Source

|

| Record name | 3-Fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole](/img/structure/B1305410.png)

![[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid](/img/structure/B1305419.png)

![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)

![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)

![1-[2-(2-Methoxy-phenoxy)-ethyl]-piperazine](/img/structure/B1305448.png)